Thalidomide-O-PEG4-amine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG4-amine (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-O-PEG4-amine (TFA) is synthesized by incorporating a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The synthesis involves reacting Thalidomide with PEG4-amine under specific conditions to form the conjugate . Common reagents used in this synthesis include NHS ester groups or carboxylic acids in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG4-amine (TFA) are not detailed, the synthesis generally follows standard protocols for producing PROTAC linkers. This involves large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with NHS ester groups or carboxylic acids.
Conjugation Reactions: It forms conjugates with other molecules, particularly in the context of PROTAC technology.
Common Reagents and Conditions
Common reagents used in reactions involving Thalidomide-O-PEG4-amine (TFA) include EDC and HATU, which facilitate the formation of amide bonds . The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products Formed
The primary product formed from reactions involving Thalidomide-O-PEG4-amine (TFA) is the conjugate itself, which is used in PROTAC technology to target and degrade specific proteins .
Scientific Research Applications
Thalidomide-O-PEG4-amine (TFA) has several scientific research applications:
Mechanism of Action
Thalidomide-O-PEG4-amine (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets include transcription factors such as IKZF1 and IKZF3, which are recognized and degraded in the presence of Thalidomide .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Thalidomide-O-PEG4-amine (TFA) is unique due to its specific incorporation of a Thalidomide-based cereblon ligand and a PEG linker, which enhances its ability to selectively degrade target proteins in PROTAC technology . This specificity and efficiency make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C25H32F3N3O11 |
---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O9.C2HF3O2/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;3-2(4,5)1(6)7/h1-3,17H,4-15,24H2,(H,25,27,28);(H,6,7) |
InChI Key |
AYNIQSSQYHUXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.